molecular formula C21H23N5O B3727286 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol

2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol

Cat. No. B3727286
M. Wt: 361.4 g/mol
InChI Key: JUXADMUTBVUKCN-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol, also known as DAPTA, is a small molecule that has been extensively studied due to its potential applications in scientific research. DAPTA is a triazine-based compound that has been found to have a range of biochemical and physiological effects. In We will also list future directions for research using DAPTA.

Mechanism of Action

The mechanism of action of 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol is based on its ability to bind to the CD4 receptor on the surface of T-cells. This binding prevents the HIV virus from entering the cell and infecting it. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has also been found to have an effect on the immune system, as it can stimulate the production of cytokines, which are important for the immune response.
Biochemical and Physiological Effects:
2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and it can also stimulate the production of cytokines. In addition, 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has been found to have an effect on the immune system, as it can enhance the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol in lab experiments is its potency as an inhibitor of HIV entry into cells. This makes it a valuable tool for studying the mechanisms of HIV infection. However, there are also limitations to using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol in lab experiments. For example, it can be difficult to synthesize in large quantities, and it can be expensive to purchase.

Future Directions

There are several future directions for research using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol. One potential application is in the development of new HIV therapies. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol could be used as a starting point for the development of new drugs that target the CD4 receptor. Another potential application is in the development of new cancer therapies. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol could be used as a starting point for the development of drugs that inhibit the growth of cancer cells. Finally, 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol could be used as a tool for studying the immune system, as it has been shown to have an effect on cytokine production and natural killer cell activity.
Conclusion:
In conclusion, 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol is a small molecule that has been extensively studied due to its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, and it has potential applications in HIV and cancer research. While there are limitations to using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol in lab experiments, it remains a valuable tool for studying the mechanisms of disease and the immune system. There are also several future directions for research using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol, which could lead to the development of new therapies for HIV and cancer.

Scientific Research Applications

2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has been found to have a range of applications in scientific research. One of the most significant applications of 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol is in the field of HIV research. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has been shown to be a potent inhibitor of HIV-1 entry into cells. It works by binding to the CD4 receptor on the surface of T-cells, which prevents the virus from entering the cell. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

2-[4-amino-6-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1,3,5-triazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-3-26(4-2)16-12-9-15(10-13-16)11-14-19-23-20(25-21(22)24-19)17-7-5-6-8-18(17)27/h5-14,27H,3-4H2,1-2H3,(H2,22,23,24,25)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXADMUTBVUKCN-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-Amino-6-[4-(diethylamino)styryl]-1,3,5-triazin-2-YL}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol
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2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol
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2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol
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2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol
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2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol

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